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Compound of Interest

Compound Name: 2-Cyclohexyl-5-methylphenol

Cat. No.: B074836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of cyclohexyl-

methylphenol, a group of organic compounds with applications in the chemical industry. This

document details their synthesis, physicochemical properties, and spectroscopic data.

Experimental protocols for their synthesis and analysis are also provided to support further

research and development.

Physicochemical Properties
The isomers of cyclohexyl-methylphenol share the same molecular formula (C₁₃H₁₈O) and

molecular weight (190.28 g/mol ), but differ in the substitution pattern of the cyclohexyl and

methyl groups on the phenol ring. These structural variations lead to differences in their

physical and chemical properties, as summarized in the table below.
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Isomer
IUPAC
Name

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Boiling
Point (°C)

1

2-

Cyclohexyl

-5-

methylphe

nol

1596-13-0 C₁₃H₁₈O 190.28 67-71
135 (at 2

mmHg)[1]

2

4-

Cyclohexyl

-2-

methylphe

nol

10366-14-

0
C₁₃H₁₈O 190.28

Not

available

Not

available

3

5-

Cyclohexyl

-2-

methylphe

nol

Not

available
C₁₃H₁₈O 190.28[2]

Not

available

Not

available

4

2-

Cyclohexyl

-6-

methylphe

nol

4855-68-9 C₁₃H₁₈O 190.28[3] 70.5[4]
192 (at 50

Torr)[4]

5

4-

Cyclohexyl

-3-

methylphe

nol

1596-16-3 C₁₃H₁₈O 190.28
Not

available

Not

available

Note: Some physical properties are not readily available in the literature and are marked as

"Not available." Computed properties from databases like PubChem are available for some

isomers.[2][5]
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Synthesis of Cyclohexyl-methylphenol Isomers
The most common method for synthesizing cyclohexyl-methylphenol isomers is the Friedel-

Crafts alkylation of cresols with either cyclohexene or cyclohexanol in the presence of an acid

catalyst. The choice of cresol isomer (ortho-, meta-, or para-cresol) and the reaction conditions

can influence the isomeric distribution of the final product.

A general workflow for the synthesis is illustrated below:

General Synthesis Workflow for Cyclohexyl-methylphenol Isomers

Cresol Isomer +
Cyclohexene or Cyclohexanol

Friedel-Crafts Alkylation

Acid Catalyst
(e.g., H₂SO₄, AlCl₃, Zeolite)

Reaction Quenching
& Neutralization

Extraction with
Organic Solvent

Purification
(Distillation or Crystallization)

Cyclohexyl-methylphenol Isomer(s)

Click to download full resolution via product page

Caption: General synthesis workflow for cyclohexyl-methylphenol isomers.
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Detailed Experimental Protocol: Alkylation of p-Cresol
with Cyclohexanol
This protocol provides a representative example for the synthesis of 4-methyl-2-

cyclohexylphenol.

Materials:

p-Cresol

Cyclohexanol

Acidic zeolite catalyst (e.g., H-BEA)

Toluene (solvent)

Sodium bicarbonate solution (saturated)

Anhydrous magnesium sulfate

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser,

dropping funnel, etc.)

Procedure:

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser,

and a dropping funnel, dissolve p-cresol in toluene.

Add the acidic zeolite catalyst to the solution (typically 1-10% by weight relative to p-cresol).

Heat the mixture to the reaction temperature (typically 140-200°C).

Add cyclohexanol dropwise to the heated mixture over a period of time. The molar ratio of

cyclohexanol to p-cresol is typically in the range of 1:1 to 1:4.

After the addition is complete, continue stirring the reaction mixture at the same temperature

for several hours until the reaction is complete (monitored by TLC or GC).
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Cool the reaction mixture to room temperature and filter to remove the catalyst.

Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining

acid, followed by washing with water.

Dry the organic layer over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure.

The crude product can be purified by vacuum distillation or recrystallization to yield the

desired cyclohexyl-methylphenol isomer.

Spectroscopic Analysis
Spectroscopic techniques are essential for the identification and characterization of cyclohexyl-

methylphenol isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the components of a mixture.

Experimental Protocol:

Instrument: A standard gas chromatograph coupled to a mass spectrometer.

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few

minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g.,

10°C/min).

Injector Temperature: 250°C.

MS Detector: Operated in electron ionization (EI) mode at 70 eV.

Mass Range: Scan from m/z 40 to 400.
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Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or

methanol) before injection.

The resulting mass spectra will show a molecular ion peak (M⁺) at m/z 190, corresponding to

the molecular weight of the isomers. The fragmentation pattern will be characteristic of the

specific isomer and can be used for identification by comparison with spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the

isomers.

Experimental Protocol:

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Internal Standard: Tetramethylsilane (TMS).

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of

the deuterated solvent.

Data Acquisition: Acquire ¹H and ¹³C spectra under standard conditions.

The chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum, and the chemical

shifts in the ¹³C NMR spectrum, will be unique for each isomer, allowing for unambiguous

structure elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

Instrument: A standard FTIR spectrometer.
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Sample Preparation: Samples can be analyzed as a thin film on a salt plate (for liquids or

low-melting solids), as a KBr pellet (for solids), or in a suitable solvent.

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

The FTIR spectra of all isomers will exhibit a broad absorption band in the region of 3200-3600

cm⁻¹ due to the O-H stretching of the phenolic hydroxyl group. Characteristic absorptions for

the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the cyclohexyl and

methyl groups, will also be present. While the overall spectra will be similar, subtle differences

in the fingerprint region (below 1500 cm⁻¹) can help distinguish between the isomers. For

example, an FTIR spectrum of 4-cyclohexyl-3-methylphenol is available in the SpectraBase

database.[6]

Applications
Cyclohexyl-methylphenol isomers are primarily used as intermediates in the chemical industry.

Their antioxidant properties make them suitable for use as stabilizers in polymers and other

materials.[3] They can also serve as precursors in the synthesis of more complex molecules for

various applications.

Safety and Handling
Cyclohexyl-methylphenol isomers should be handled with care in a well-ventilated laboratory,

wearing appropriate personal protective equipment (PPE), including gloves, safety glasses,

and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) for the

specific isomer. Some isomers are classified as harmful if swallowed and can cause skin and

eye irritation.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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